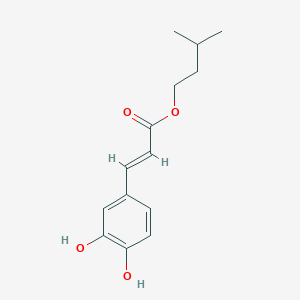
Isopentyl caffeate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl caffeate is a natural product found in Propolis with data available.
Aplicaciones Científicas De Investigación
Bioactivity Against Leishmaniasis
Isopentyl caffeate has demonstrated significant efficacy against Leishmania species, which cause leishmaniasis, a disease characterized by skin lesions and systemic complications. Research highlights the following key findings:
- Mechanisms of Action : ICaf exhibits antileishmanial activity through various mechanisms, including inhibition of cell proliferation in both promastigote and amastigote forms of Leishmania species. Studies report IC50 values of 3.8 µg/mL for L. amazonensis and 2.7 µg/mL for L. chagasi when using ICaf in a β-cyclodextrin inclusion complex .
- Inclusion Complex Development : Due to ICaf's poor solubility, researchers have developed inclusion complexes with β-cyclodextrin to enhance its bioavailability. The co-evaporation method resulted in a 1:1 complex that significantly improved solubility compared to pure ICaf, achieving approximately 70% dissolution within the first five minutes .
Antimicrobial Properties
Beyond its antileishmanial effects, ICaf exhibits broad-spectrum antimicrobial activity:
- Bacterial Inhibition : Studies indicate that ICaf possesses potent antibacterial properties against various strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 0.1 mg/mL . This positions ICaf as a promising candidate for developing new antimicrobial agents.
- Synergistic Effects : When used in combination with conventional antibiotics, ICaf has shown potential to enhance the efficacy of these drugs against multidrug-resistant strains .
Antiviral Activity
Emerging research suggests that ICaf may also possess antiviral properties:
- Mechanistic Insights : The compound has been studied for its potential activity against viruses, although specific data on viral inhibition remain limited compared to its antibacterial and antileishmanial effects .
Formulation Challenges and Solutions
The primary challenge in utilizing ICaf therapeutically is its hydrophobic nature, which limits solubility and bioavailability:
- Inclusion Complexes : The formulation of inclusion complexes with β-cyclodextrin has been established as an effective strategy to enhance solubility. Characterization techniques such as thermal analysis and Fourier-transform infrared spectroscopy have confirmed successful complexation .
- Molecular Docking Studies : Computational studies have predicted favorable interactions between ICaf and β-cyclodextrin, suggesting stability within the complex due to hydrogen bonding and optimal geometric arrangements .
Case Studies and Research Findings
A selection of case studies further illustrates the applications of this compound:
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-methylbutyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9-10,15-16H,7-8H2,1-2H3/b6-4+ |
Clave InChI |
ARDWPGKUNNUACS-GQCTYLIASA-N |
SMILES isomérico |
CC(C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canónico |
CC(C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Sinónimos |
caffeic acid isopentyl ester isopentyl caffeate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















